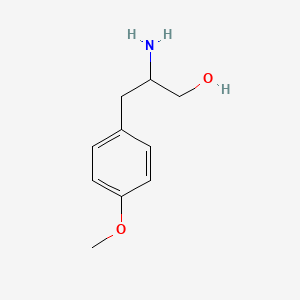

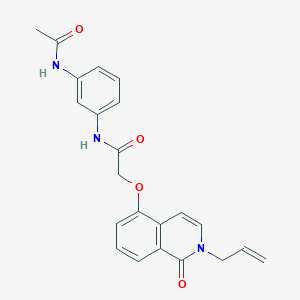

![molecular formula C25H21N3O B2674371 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-25-8](/img/structure/B2674371.png)

3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), a methyl group (-CH3), a phenyl group (C6H5), and a pyrazolo[4,3-c]quinoline group .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazolo[4,3-c]quinoline core, followed by various substitution reactions to introduce the methoxy and methylphenyl groups .Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]quinoline group would form a rigid, planar structure, while the methoxy and methylphenyl groups could potentially introduce some degree of conformational flexibility .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxy and methylphenyl groups. For example, the methoxy group could potentially undergo reactions such as demethylation or substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the methoxy and methylphenyl groups could potentially affect its solubility, stability, and reactivity .科学的研究の応用

Supramolecular Aggregation

Research by Portilla et al. (2005) focused on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. It was found that molecules of similar compounds are linked into complex frameworks by a combination of hydrogen and pi-pi stacking interactions, indicating potential applications in materials science and nanotechnology for creating structured materials at the molecular level (Portilla, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C., 2005).

Synthesis and Chemical Reactivity

Kumar et al. (1995) identified a pyrazolo-quinoline compound, SCH 51344, based on its ability to revert morphological changes and inhibit anchorage-independent growth in ras-transformed cells, highlighting its potential in cancer research and therapy (Kumar, C., Prorock-Rogers, C., Kelly, J., Dong, Z., Lin, J., Armstrong, L., Kung, H., Weber, M., & Afonso, A., 1995).

Antimicrobial Activity

El-Gamal et al. (2016) synthesized a series of novel quinoline derivatives bearing different heterocyclic moieties, including pyrazolo[3,4-b]quinoline derivatives, which were evaluated for their antimicrobial activity. This study suggests that these compounds could be potential candidates for developing new antimicrobial agents (El-Gamal, K. M., Hagrs, M. S., & Abulkhair, H. S., 2016).

Potential Ligands for Biological Receptors

Kasiotis et al. (2006) reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor, indicating the relevance of such compounds in the field of medicinal chemistry for hormone-related conditions (Kasiotis, K., Fokialakis, N., & Haroutounian, S., 2006).

Green Chemistry Applications

Rajesh et al. (2011) described the L-proline-catalyzed synthesis of benzopyrazoloquinoline diones via a green chemistry approach. This method showcases the environmental advantages such as short reaction times, excellent yield, and the absence of extraction and chromatographic purification steps, making it an efficient method for synthesizing complex heterocyclic compounds (Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J., 2011).

将来の方向性

特性

IUPAC Name |

3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-16-4-9-19(10-5-16)28-25-21-14-17(2)6-13-23(21)26-15-22(25)24(27-28)18-7-11-20(29-3)12-8-18/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSXNXONKBCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

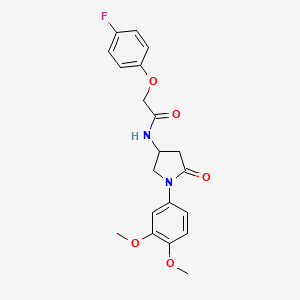

![N-(2-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2674290.png)

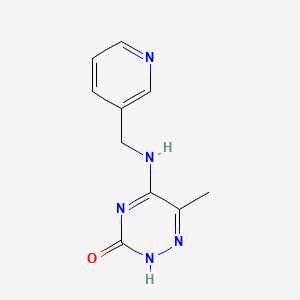

![1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674292.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2674296.png)

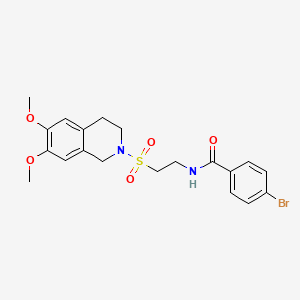

![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2674299.png)

![2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2674301.png)

![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)

![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)

![11-(4-Ethoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2674311.png)